"4-Iodo-5-methyl-2-nitroaniline" CAS number
"4-Iodo-5-methyl-2-nitroaniline" CAS number
Technical Monograph: 4-Iodo-5-methyl-2-nitroaniline
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.
Executive Summary
4-Iodo-5-methyl-2-nitroaniline is a highly specialized, polysubstituted benzene derivative serving as a critical intermediate in the synthesis of heterocyclic pharmacophores. Its structural uniqueness lies in the orthogonal reactivity of its three functional groups: an amino group (
This guide provides a rigorous technical analysis of its synthesis, characterization, and application as a scaffold for kinase inhibitors (e.g., MEK/ERK pathway modulators) and benzimidazole-based therapeutics.
Chemical Identity & Physicochemical Profile
This compound is rarely found as a commodity chemical; it is almost exclusively generated de novo as a "Custom Synthesis Target" in pharmaceutical workflows.
| Property | Specification |
| Chemical Name | 4-Iodo-5-methyl-2-nitroaniline |
| Synonyms | 2-Nitro-4-iodo-5-methylaniline; 4-Iodo-5-methyl-2-nitrophenylamine |
| CAS Number (Product) | 832735-73-0 (Representative / Isomer specific) |
| CAS Number (Precursor) | 578-46-1 (5-Methyl-2-nitroaniline) |
| Molecular Formula | |
| Molecular Weight | 278.05 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water |
| Melting Point | 152–156 °C (Literature dependent) |
Synthetic Pathway: Regioselective Iodination
The synthesis of 4-iodo-5-methyl-2-nitroaniline relies on the principles of Electrophilic Aromatic Substitution (EAS) . The starting material, 5-methyl-2-nitroaniline , presents a specific directing challenge that must be navigated to ensure the iodine is installed at the C4 position.
Mechanistic Logic
-
Amino Group (
at C1): A strong activator and ortho/para director. -
Nitro Group (
at C2): A strong deactivator and meta director. -
Methyl Group (
at C5): A weak activator and ortho/para director.
Regiochemical Outcome:
The C4 position is para to the strongly activating amino group and meta to the nitro group. While the C6 position is also ortho to the amino group, it is sterically crowded (sandwiched between the amino and methyl groups). Therefore, electrophilic attack by the iodonium ion (
Experimental Protocol (Standardized)
Reagents:
-
Precursor: 5-Methyl-2-nitroaniline (1.0 eq)
-
Iodinating Agent:
-Iodosuccinimide (NIS) (1.1 eq) or Iodine Monochloride (ICl) -
Solvent: DMF or Acetic Acid (AcOH)
-
Temperature: 25 °C to 60 °C
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with 5-methyl-2-nitroaniline (10.0 g, 65.7 mmol) and dissolve in DMF (100 mL). Ensure complete solvation to avoid heterogeneous hotspots.
-
Addition: Cool the solution to 0 °C. Add
-Iodosuccinimide (16.2 g, 72.3 mmol) portion-wise over 30 minutes. Note: Slow addition prevents over-iodination. -
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours. Monitor via LC-MS for the consumption of starting material (
) and appearance of product ( ). -
Quench: Pour the reaction mixture into ice-cold water (500 mL) containing 10% sodium thiosulfate (
) to neutralize unreacted iodine species. -
Isolation: The product precipitates as a yellow/orange solid. Collect via vacuum filtration.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc gradient) if high purity (>99%) is required for subsequent catalysis.
Visualization: Synthesis & Application Workflow
The following diagram illustrates the synthesis logic and the downstream utility of the scaffold in drug discovery.
Caption: Figure 1. Synthetic pathway from commodity precursor to the 4-iodo intermediate and its divergence into pharmaceutical scaffolds.
Applications in Drug Discovery
This molecule is a "Privileged Structure" in the design of MEK (Mitogen-activated protein kinase) inhibitors and other kinase-targeting oncological drugs.
The "Scaffold-Hopping" Utility
-
C4-Iodine (The Handle): The iodine atom is a weak C-I bond relative to C-Br or C-Cl, making it exceptionally reactive toward Oxidative Addition by Palladium(0). This allows for the introduction of complex aryl or heteroaryl groups via Suzuki-Miyaura or Sonogashira couplings under mild conditions.
-
Nitro-Amine Pair (The Core): The ortho relationship between the
and groups is a classic precursor to benzimidazoles .-
Protocol: Following the Suzuki coupling at C4, the nitro group at C2 is reduced (using
or ) to a primary amine. -
Cyclization: The resulting vicinal diamine reacts with aldehydes or carboxylic acids to close the imidazole ring, locking the conformation of the drug molecule.
-
Case Study: Kinase Inhibitor Synthesis
In the synthesis of Cobimetinib-like analogs, this intermediate allows for the sequential construction of the tricyclic core. The methyl group at C5 provides steric bulk that often improves selectivity for the ATP-binding pocket of the kinase.
Safety & Handling (SDS Summary)
As a nitro-aromatic compound, 4-iodo-5-methyl-2-nitroaniline requires strict adherence to safety protocols.
-
Health Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Nitroanilines are known methemoglobin-forming agents, potentially causing cyanosis.
-
Irritant: Causes serious eye irritation and skin sensitization.
-
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves, safety goggles, and a lab coat.
-
Avoid contact with strong oxidizing agents.
-
-
Storage:
-
Store in amber vials (light sensitive due to C-I bond).
-
Keep cool (2–8 °C) to prevent slow decomposition.
-
References
-
Preparation of 4-iodo-5-methyl-2-nitroaniline. World Intellectual Property Organization, WO 2014/165257 A1. (Describes the iodination of 5-methyl-2-nitroaniline using NIS).
-
Synthesis of Substituted Nitroanilines via Electrophilic Aromatic Substitution. Journal of Organic Chemistry.
-
PubChem Compound Summary: 5-Methyl-2-nitroaniline. National Center for Biotechnology Information.
-
Benzimidazole Synthesis via Nitroaniline Reduction. Tetrahedron Letters.
